molecular formula C23H25N3O5 B11308988 2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide

2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11308988
M. Wt: 423.5 g/mol
InChI Key: HNMANFJECVRICS-PKNBQFBNSA-N
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Description

2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a combination of phenyl, oxadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the oxadiazole ring.

    Introduction of the acetamide group: This can be done through acylation reactions, where an acyl chloride or anhydride reacts with an amine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes, receptors, or other biomolecules, modulating their activity.

    Pathways Involved: The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the compound’s target and mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE: shares structural similarities with other compounds containing phenyl, oxadiazole, and acetamide groups.

    Other Similar Compounds: Examples include 2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE derivatives with different substituents on the phenyl or oxadiazole rings.

Uniqueness

The uniqueness of 2-(3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROPAN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H25N3O5/c1-15(2)24-21(27)14-30-18-7-5-6-17(13-18)23-25-22(31-26-23)11-9-16-8-10-19(28-3)20(12-16)29-4/h5-13,15H,14H2,1-4H3,(H,24,27)/b11-9+

InChI Key

HNMANFJECVRICS-PKNBQFBNSA-N

Isomeric SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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